molecular formula C8H11ClO3 B14588795 But-3-en-1-yl 2-chloro-3-oxobutanoate CAS No. 61363-96-0

But-3-en-1-yl 2-chloro-3-oxobutanoate

Cat. No.: B14588795
CAS No.: 61363-96-0
M. Wt: 190.62 g/mol
InChI Key: OUTRESZNHQKXJR-UHFFFAOYSA-N
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Description

But-3-en-1-yl 2-chloro-3-oxobutanoate is an organic compound with the molecular formula C8H11ClO3 It is a derivative of butanoic acid and contains both an ester and a chloro functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of But-3-en-1-yl 2-chloro-3-oxobutanoate typically involves the esterification of 2-chloro-3-oxobutanoic acid with but-3-en-1-ol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can enhance the production rate and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

But-3-en-1-yl 2-chloro-3-oxobutanoate can undergo various chemical reactions, including:

    Nucleophilic substitution: The chloro group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The carbonyl group in the ester can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or sodium borohydride (NaBH4) in methanol.

    Oxidation: Potassium permanganate (KMnO4) in aqueous solution or chromium trioxide (CrO3) in acetic acid.

Major Products Formed

    Nucleophilic substitution: Formation of substituted esters or amides.

    Reduction: Formation of alcohols.

    Oxidation: Formation of carboxylic acids or ketones.

Scientific Research Applications

But-3-en-1-yl 2-chloro-3-oxobutanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It can serve as a building block for the preparation of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of compounds with therapeutic properties.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of But-3-en-1-yl 2-chloro-3-oxobutanoate involves its interaction with various molecular targets and pathways. The chloro group can participate in nucleophilic substitution reactions, leading to the formation of new chemical bonds. The ester group can undergo hydrolysis to release the corresponding alcohol and carboxylic acid, which can further participate in biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-chloro-3-oxobutanoate: Similar structure but with an ethyl group instead of a but-3-en-1-yl group.

    Methyl 2-chloro-3-oxobutanoate: Similar structure but with a methyl group instead of a but-3-en-1-yl group.

    Butyl 2-chloro-3-oxobutanoate: Similar structure but with a butyl group instead of a but-3-en-1-yl group.

Uniqueness

But-3-en-1-yl 2-chloro-3-oxobutanoate is unique due to the presence of the but-3-en-1-yl group, which introduces a double bond into the molecule. This double bond can participate in additional chemical reactions, such as polymerization or addition reactions, making the compound more versatile in synthetic applications.

Properties

CAS No.

61363-96-0

Molecular Formula

C8H11ClO3

Molecular Weight

190.62 g/mol

IUPAC Name

but-3-enyl 2-chloro-3-oxobutanoate

InChI

InChI=1S/C8H11ClO3/c1-3-4-5-12-8(11)7(9)6(2)10/h3,7H,1,4-5H2,2H3

InChI Key

OUTRESZNHQKXJR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C(=O)OCCC=C)Cl

Origin of Product

United States

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